molecular formula C17H19N3O3S B2518319 (5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2062349-30-6

(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No.: B2518319
CAS No.: 2062349-30-6
M. Wt: 345.42
InChI Key: NDWYIZSZYUBIHR-UHFFFAOYSA-N
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Description

(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging and Neuroreceptor Research

Compounds labeled with positron-emitting isotopes, such as carbon-11, are widely used in PET (Positron Emission Tomography) imaging to study neuroreceptor systems in the brain. The research by Osman et al. (1996) highlights the use of a radioligand, [O-methyl-11C]WAY-100635, for studying 5-HT1A receptors in the brain, demonstrating the importance of understanding radioligand metabolism for developing biomathematical models for interpreting PET data (Osman et al., 1996). This example underscores the potential application of complex cyclohepta[d]pyrimidine derivatives in neuroimaging and the study of brain function.

Oncology and Drug Development

Research in oncology often involves the development and application of novel compounds for imaging and therapy. Patel et al. (2019) developed [18F]DASA-23, a radiopharmaceutical for measuring pyruvate kinase M2 levels by PET, highlighting the role of such compounds in identifying and understanding cancer metabolism, particularly in glioma cases (Patel et al., 2019). This suggests the relevance of exploring novel cyclohepta[d]pyrimidine derivatives in cancer research for diagnostic or therapeutic purposes.

Pharmacological Research and Drug Resistance

Investigating the mechanisms of drug action and resistance is critical in pharmacology. The study by Qin et al. (2011) on resistance mechanisms to the DNA methylation inhibitor 5-aza-2′-deoxycytidine in myelodysplastic syndromes provides insights into pharmacological research focusing on understanding how drugs interact with cellular targets and the development of resistance (Qin et al., 2011). This area of research could benefit from the study of novel compounds like the one for overcoming resistance mechanisms.

Properties

IUPAC Name

12-(4-methoxy-3-methylphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-7-13(4-6-17(11)23-2)24(21,22)20-12-3-5-16(20)14-9-18-10-19-15(14)8-12/h4,6-7,9-10,12,16H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWYIZSZYUBIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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